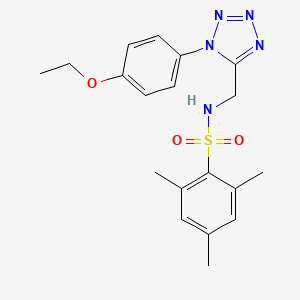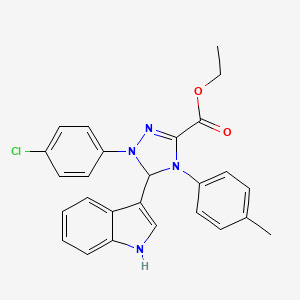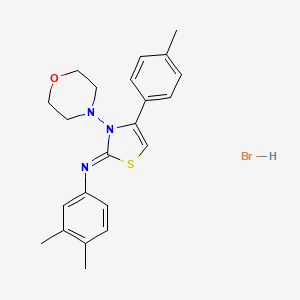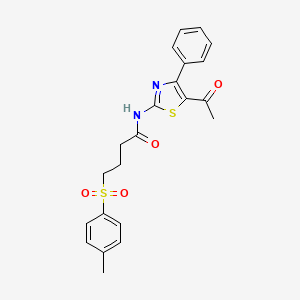![molecular formula C18H12ClN3O2S B2852367 2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 392248-46-3](/img/structure/B2852367.png)
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a cyanophenyl group, and a thiazole ring. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, cyanophenyl, and thiazole groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might be susceptible to reactions with nucleophiles, while the cyanophenyl group could potentially undergo reactions with electrophiles .Aplicaciones Científicas De Investigación
Agricultural Fungicides
This compound serves as an intermediate in the synthesis of agricultural fungicides, particularly difenoconazole . Difenoconazole is a broad-spectrum fungicide used to control a variety of plant pathogens. It works by inhibiting the biosynthesis of sterols in fungal cell membranes, which are essential for their growth .
Organic Synthesis
In the field of organic chemistry, this compound can be utilized as a building block for the synthesis of various organic molecules. Its chlorophenoxy and cyanophenyl groups make it a versatile reagent for cross-coupling reactions, which are fundamental in constructing complex organic structures .
Material Science
The thiazolyl moiety of the compound can be used to create materials with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .
Pharmaceutical Research
As a potential precursor in pharmaceutical research, this compound could be explored for the development of new therapeutic agents. The presence of a thiazole ring is common in many drugs, indicating that this compound could be a valuable starting point for drug discovery .
Biological Studies
The compound’s ability to interact with various biological targets can be studied to understand its bioactivity. This could lead to insights into new biological pathways or the discovery of novel biological activity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. Its unique chemical structure allows it to be easily identified and quantified, which is important for quality control and assurance in various industries .
Chemical Education
Due to its structural complexity and relevance in different fields, this compound can be used as a teaching tool in chemical education. It can help students understand the practical applications of organic synthesis and the interdisciplinary nature of chemistry .
Environmental Studies
Research into the environmental fate of this compound, such as its biodegradability and potential to bioaccumulate, is crucial. This information can help assess its environmental impact, particularly in agricultural areas where related compounds may be used .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-14-5-7-15(8-6-14)24-10-17(23)22-18-21-16(11-25-18)13-3-1-12(9-20)2-4-13/h1-8,11H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVZUFGTXVLKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)




![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)


![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)
